N,N'-(2-Nitrothiene-3,4-diyl)diacetamide
Description
N,N'-(2-Nitrothiophene-3,4-diyl)diacetamide is a heterocyclic compound featuring a thiophene backbone substituted with a nitro group at the 2-position and acetamide moieties at the 3- and 4-positions. Its molecular formula is C₁₀H₁₁N₃O₅S, with a molecular weight of 285.28 g/mol. The compound’s structure combines the electron-withdrawing nitro group with the hydrogen-bonding capacity of acetamide, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
90069-94-6 |
|---|---|
Molecular Formula |
C8H9N3O4S |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-(4-acetamido-5-nitrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C8H9N3O4S/c1-4(12)9-6-3-16-8(11(14)15)7(6)10-5(2)13/h3H,1-2H3,(H,9,12)(H,10,13) |
InChI Key |
WRRGELPRCKVTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CSC(=C1NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2-Nitrothiene-3,4-diyl)diacetamide typically involves the reaction of 2-nitrothiophene with acetic anhydride in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete acetylation of the amino groups .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N’-(2-Nitrothiene-3,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiene derivatives.
Scientific Research Applications
Chemistry: N,N’-(2-Nitrothiene-3,4-diyl)diacetamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, N,N’-(2-Nitrothiene-3,4-diyl)diacetamide is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of N,N’-(2-Nitrothiene-3,4-diyl)diacetamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The acetamide groups may facilitate binding to proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares N,N'-(2-Nitrothiophene-3,4-diyl)diacetamide with analogous compounds in terms of structure, physicochemical properties, and biological activity.
Structural Analogues
N,N'-Diacetyl-1,4-phenylenediamine
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.22 g/mol
- Structure : Substituted benzene ring with diacetamide groups at the 1,4-positions.
- Key Differences : Lacks the nitro group and thiophene heterocycle, resulting in reduced electronic complexity and lower molecular weight compared to the target compound .
Compound 5b (Thiadiazole Derivative)
- Structure : Features a thiadiazole core linked to diacetamide groups and methoxy-substituted phenyl rings.
N,N'((3R,4R)-pyrrolidine-3,4-diyl)diacetamide
- CAS : 2163783-67-1
- Structure : Pyrrolidine backbone with diacetamide substituents.
- Key Differences : Saturated pyrrolidine ring reduces aromaticity and alters solubility compared to the thiophene-based target compound .
Physicochemical Properties
- Key Observations :
- The nitro group in the target compound likely reduces solubility in polar solvents compared to N,N'-Diacetyl-1,4-phenylenediamine.
- Thiadiazole derivatives (5b, 5c) exhibit higher melting points due to increased structural rigidity .
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